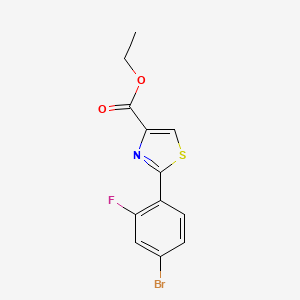![molecular formula C13H16N2 B13660301 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole can be achieved through several methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, the synthesis of medetomidine, a related compound, involves the use of Grignard reagents and regioselective lithiation . These methods require careful control of reaction conditions, including low temperatures and protection from moisture .
化学反応の分析
Types of Reactions
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese dioxide (MnO2).
Reduction: Lithium in ammonia (Li/NH3) is commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: MnO2 is used under mild conditions to oxidize the compound.
Reduction: Li/NH3 is used at low temperatures to achieve reduction.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxidized imidazole derivatives .
科学的研究の応用
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole has several scientific research applications:
作用機序
The mechanism of action of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor agonist, it binds to α2-adrenergic receptors, leading to sedative and analgesic effects . The binding of the compound to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic nervous system activity .
類似化合物との比較
Similar Compounds
Medetomidine: A closely related compound with similar structure and biological activity.
Dexmedetomidine: The (S)-enantiomer of medetomidine, used clinically as an anesthetic.
Uniqueness
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenoceptor agonist makes it valuable in both research and clinical settings .
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) |
InChIキー |
ZSTJCNFENYWUEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


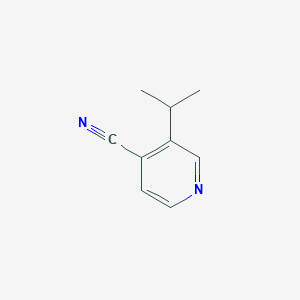
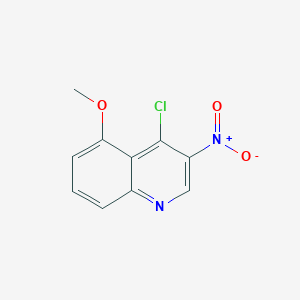
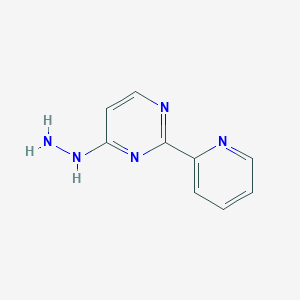
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)

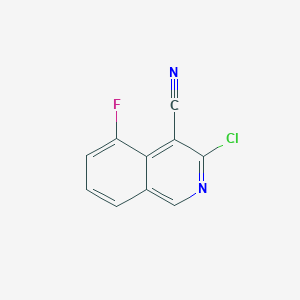

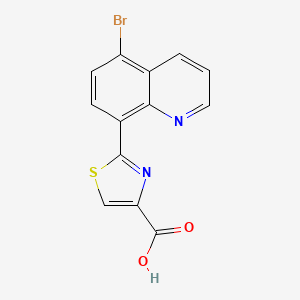
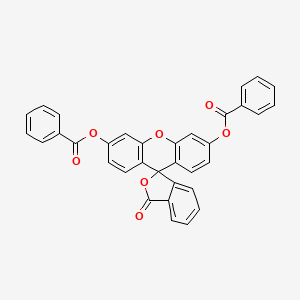
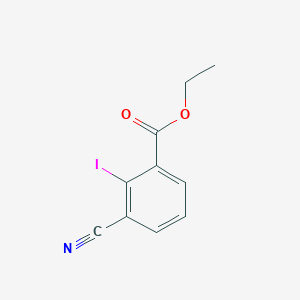
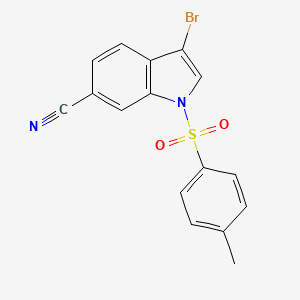
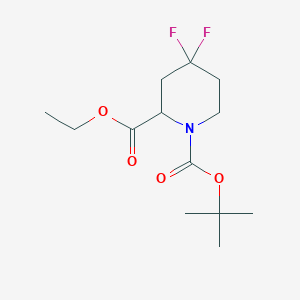
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
